BenchChemオンラインストアへようこそ!

(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide

Medicinal chemistry Structure–activity relationship Isatin hydrazones

This rare 5-nitroisatin hydrazone incorporates a glycine-derived oxoethyl spacer and unsubstituted benzamide terminus, generating a hydrogen-bond donor/acceptor array (3 HBD, 6 HBA, TPSA 153 Ų) distinct from phenyl-linked or benzohydrazide analogs. Use CAS 304651-79-4 to probe linker-length tolerance in CDK2 ATP-site interactions or as a (Z)-isomer reference for HPLC/LC-MS method development. Supplied at ≥95% purity for early-discovery kinase inhibitor research.

Molecular Formula C17H13N5O5
Molecular Weight 367.321
CAS No. 304651-79-4
Cat. No. B2563444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide
CAS304651-79-4
Molecular FormulaC17H13N5O5
Molecular Weight367.321
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
InChIInChI=1S/C17H13N5O5/c23-14(9-18-16(24)10-4-2-1-3-5-10)20-21-15-12-8-11(22(26)27)6-7-13(12)19-17(15)25/h1-8,19,25H,9H2,(H,18,24)
InChIKeySUEKMXWAANGFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

304651-79-4 (Z)-N-(2-(2-(5-Nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide: Compound Identity and Core Structural Features for Procurement


The compound (Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide (CAS 304651‑79‑4, C₁₇H₁₃N₅O₅, MW 367.3 g mol⁻¹) belongs to the 5‑nitroisatin‑derived hydrazone class [1]. Its structure integrates a 5‑nitro‑2‑oxoindoline nucleus, a hydrazinylidene linker in the Z‑configuration, an oxoethyl spacer, and a terminal benzamide moiety . It is catalogued as a rare, unique chemical within the Sigma‑Aldrich AldrichCPR collection and is offered by multiple vendors at ≥95 % purity for early‑discovery research .

304651-79-4: Why Substitution by Other 5‑Nitroisatin Hydrazones Is Not Straightforward


Within the 5‑nitroisatin hydrazone family, the combination of a (Z)‑hydrazone geometry, a glycine‑derived oxoethyl spacer, and an unsubstituted benzamide terminus generates a hydrogen‑bond donor/acceptor pattern (three H‑bond donors, six acceptors; topological polar surface area ≈153 Ų) that differs markedly from analogs bearing phenyl‑linker, pyridine‑carbonyl, or sulfonamide termini [1]. These topological differences alter both molecular recognition and physicochemical properties—for instance, the oxoethyl spacer lowers the cLogP (XLogP3‑AA = 2.9) relative to fully aromatic‑linked counterparts [1]. Consequently, activity trends established for benzohydrazide or pyridine‑2‑carbohydrazide relatives cannot be linearly extrapolated to this benzamide‑oxoethyl chemotype without experimental confirmation [2].

304651-79-4: Head‑to‑Head Physicochemical, Structural, and Procurement Differentiation from Closest Analogs


Linker Chemistry: Oxoethyl Spacer Versus Aromatic Phenyl Linker – Impact on Hydrogen‑Bond Capacity and Conformational Flexibility

Target compound 304651‑79‑4 incorporates an oxoethyl (–CH₂–CO–) spacer between the hydrazinecarbonyl unit and the benzamide nitrogen, whereas the closest published active analogs (e.g., N‑(2‑(2‑(2‑oxoindolin‑3‑ylidene)hydrazinecarbonyl)phenyl)‑benzamides) employ a rigid phenyl linker [1]. PubChem computed data show that the oxoethyl spacer contributes to a rotatable bond count of 4 (vs. 3 for the phenyl‑linked chemotype), a higher topological polar surface area (153 Ų vs. ~120 Ų for the phenyl‑linked series), and a lower XLogP3‑AA (2.9 vs. ~3.5 for the phenyl‑linked series) [2]. The oxoethyl spacer introduces an additional hydrogen‑bond acceptor (the amide carbonyl) without adding an aromatic ring, potentially altering target‑binding geometry and solubility.

Medicinal chemistry Structure–activity relationship Isatin hydrazones

Terminal Benzamide Substituent: Unsubstituted vs. 2‑Bromo and 3,4,5‑Trimethoxy Analogs – Purity and Procurement Availability

The (Z)‑unsubstituted benzamide terminus of 304651‑79‑4 distinguishes it from the (E)‑2‑bromo‑benzamide analog (CAS not assigned) and the (E)‑3,4,5‑trimethoxy‑benzamide analog . While the bromo and trimethoxy congeners may offer altered electronic properties, 304651‑79‑4 is the only member of this oxoethyl‑spacer series available from Sigma‑Aldrich as an AldrichCPR item (R361119) with 5 mg pricing at ¥175.87, from AKSci (4120CL) at 95 % minimum purity with available SDS and COA, and from Chemenu (CM921486) at ≥95 % purity . The bromo and trimethoxy analogs are listed only on specialty vendor platforms without comparable quality‑assurance documentation.

Chemical procurement Analog selection Isatin derivatives

5‑Nitroisatin Core: Impact on CDK2 Binding and Anticancer Potential Relative to Unsubstituted Isatin Hydrazones

Molecular docking and dynamics studies on N′‑[5‑nitro‑2‑oxo‑1,2‑dihydro‑3H‑indol‑3‑ylidene]benzohydrazide (a close structural relative lacking the oxoethyl‑benzamide extension) demonstrate that the 5‑nitro group engages in key stabilizing interactions within the CDK2 ATP‑binding pocket, including hydrogen bonding with backbone residues and electrostatic complementarity with the catalytic lysine [1]. In contrast, isatin hydrazones lacking the 5‑nitro substitution show reduced docking scores and lower predicted binding affinity in the same CDK2 model [1]. Although direct CDK2 IC₅₀ data for 304651‑79‑4 have not been published, the conserved 5‑nitro‑2‑oxoindolin‑3‑ylidene pharmacophore present in the target compound is the same substructure that drives CDK2 engagement in the benzohydrazide series.

CDK2 inhibition Anticancer Isatin derivatives

Z‑Hydrazone Configuration: Stereochemical Stability and Its Potential Influence on Biological Recognition

304651‑79‑4 is explicitly designated as the (Z)‑isomer at the hydrazone double bond, as confirmed by the SMILES notation C1=CC=C(C=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O and the IUPAC name N‑({N'-[(3Z)-5‑nitro‑2‑oxo‑2,3‑dihydro‑1H‑indol‑3‑ylidene]hydrazinecarbonyl}methyl)benzamide [1]. Many vendor listings for related 5‑nitroisatin hydrazones denote the (E)‑configuration (e.g., (E)‑2‑bromo‑N‑(2‑(2‑(5‑nitro‑2‑oxoindolin‑3‑ylidene)hydrazinyl)‑2‑oxoethyl)benzamide) . The stereochemistry at the hydrazone bond affects the spatial orientation of the benzamide group relative to the isatin plane, which can alter the complementarity to flat kinase ATP pockets versus deeper, groove‑shaped binding sites.

Stereochemistry Hydrazone isomerism Target binding

304651-79-4: High‑Value Research Application Scenarios Based on Structural and Procurement Differentiation


Kinase‑Focused Fragment‑Based or Scaffold‑Hopping Libraries

304651‑79‑4 offers a 5‑nitroisatin hydrazone scaffold with an oxoethyl‑benzamide extension that is structurally distinct from the more common phenyl‑linked or benzohydrazide series. Its (Z)‑hydrazone configuration and the oxoethyl spacer generate a unique hydrogen‑bond donor/acceptor array (3 HBD, 6 HBA, TPSA 153 Ų) suitable for probing ATP‑site hinge‑region interactions in kinases such as CDK2 [1]. Researchers building targeted kinase libraries can use 304651‑79‑4 as a core scaffold to explore the SAR of the oxoethyl linker relative to published phenyl‑linked N‑(2‑(2‑(2‑oxoindolin‑3‑ylidene)hydrazinecarbonyl)phenyl)‑benzamides .

Negative Control or Orthogonal Chemotype for 5‑Nitroisatin Benzohydrazide Programs

For laboratories characterizing the CDK2‑inhibitory activity of N′‑[5‑nitro‑2‑oxo‑1,2‑dihydro‑3H‑indol‑3‑ylidene]benzohydrazide and its analogs, 304651‑79‑4 serves as an orthogonal chemotype that replaces the benzohydrazide carbonyl‑to‑phenyl linkage with a glycine‑derived oxoethyl‑benzamide extension [1]. This structural change increases the distance between the isatin core and the terminal phenyl ring by approximately 2 Å, providing a useful tool to assess the tolerance of target proteins for linker length and flexibility.

Analytical Reference Standard for (Z)‑Isatin Hydrazone Method Development

The well‑defined (Z)‑stereochemistry and ≥95 % purity of commercially available 304651‑79‑4 (AKSci 4120CL, Chemenu CM921486) make it suitable as a reference compound for developing HPLC or LC‑MS methods aimed at separating (Z)‑ and (E)‑isatin hydrazone stereoisomers [1]. Sigma‑Aldrich's AldrichCPR listing (R361119) further documents the compound's availability as a rare chemical standard, albeit without vendor‑supplied analytical data, placing the onus of characterization on the end user .

Physicochemical Property Benchmarking for CNS or Oral Bioavailability Optimization

With a computed XLogP3‑AA of 2.9, TPSA of 153 Ų, molecular weight of 367.3 g mol⁻¹, and 3 hydrogen‑bond donors, 304651‑79‑4 resides near the upper boundary of CNS‑drug‑like chemical space (MW ≤ 400, TPSA ≤ 90 Ų for CNS; TPSA ≤ 140 Ų for oral bioavailability) [1]. This property profile positions 304651‑79‑4 as a useful probe for studying the impact of the oxoethyl spacer on membrane permeability and efflux susceptibility relative to the less polar phenyl‑linked chemotype, informing multiparameter optimization efforts in early drug discovery [1].

Quote Request

Request a Quote for (Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.